molecular formula C21H23N5O4S2 B2454037 4-methyl-N-(4-sulfamoylphenethyl)-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide CAS No. 942010-66-4

4-methyl-N-(4-sulfamoylphenethyl)-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide

Cat. No. B2454037
CAS RN: 942010-66-4
M. Wt: 473.57
InChI Key: NYNMXTHCNKBLOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-(4-sulfamoylphenethyl)-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme involved in the signaling pathway of B cells, which play a critical role in the immune response. TAK-659 has shown promising results in preclinical studies and is currently being investigated for its potential use in treating various B cell malignancies.

Scientific Research Applications

Design and Synthesis of Inhibitors

Carbonic Anhydrase Inhibitors for Cancer Therapy

A series of benzothiazole-based sulphonamides, including compounds with structural similarities to 4-methyl-N-(4-sulfamoylphenethyl)-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide, were developed as novel analogues of SLC-0111. These compounds were designed to inhibit carbonic anhydrase (CA) isoforms IX and XII, which are associated with cancer. Their in vitro anticancer properties were evaluated, showcasing the potential of these compounds in cancer therapy (Al-Warhi et al., 2022).

Anticancer Activity

Novel Heterocyclic Compounds with Anticancer Properties

Research into heterocyclic compounds containing a sulfonamido moiety, which shares a functional group with the compound , demonstrated promising antibacterial activities. These compounds were synthesized with the intent of exploring their suitability as antibacterial agents, which indirectly supports their potential application in anticancer research (Azab et al., 2013).

Antibacterial Evaluation

Synthesis and Antibacterial Evaluation

The creation of novel heterocyclic compounds containing a sulfonamido moiety for use as antibacterial agents highlights a significant application area. This research aimed at synthesizing new compounds to combat bacterial infections, demonstrating the broad utility of such chemical structures in addressing global health challenges (Azab et al., 2013).

properties

IUPAC Name

4-methyl-2-[(3-methylphenyl)carbamoylamino]-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O4S2/c1-13-4-3-5-16(12-13)25-20(28)26-21-24-14(2)18(31-21)19(27)23-11-10-15-6-8-17(9-7-15)32(22,29)30/h3-9,12H,10-11H2,1-2H3,(H,23,27)(H2,22,29,30)(H2,24,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYNMXTHCNKBLOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=NC(=C(S2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-(4-sulfamoylphenethyl)-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide

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